molecular formula C9H13FN2O3S B1242840 Garomefrine CAS No. 137431-02-8

Garomefrine

Cat. No.: B1242840
CAS No.: 137431-02-8
M. Wt: 248.28 g/mol
InChI Key: XYLJNMCMDOOJRW-VIFPVBQESA-N
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Description

NS-49, also known by its IUPAC name N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide, is a synthetic organic compound. It is recognized for its significant biological activity and is often studied for its potential therapeutic applications .

Scientific Research Applications

NS-49 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying sulfonamide chemistry and its reactivity.

    Biology: NS-49 is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: The compound is explored for its therapeutic potential, particularly in treating conditions related to its biological activity.

    Industry: NS-49 is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NS-49 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorophenyl Intermediate:

    Amino Alcohol Formation: The intermediate is then reacted with an appropriate amine to introduce the amino group.

    Sulfonamide Formation: The final step involves the reaction of the amino alcohol with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods: Industrial production of NS-49 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent purification processes to ensure the compound’s purity and consistency.

Types of Reactions:

    Oxidation: NS-49 can undergo oxidation reactions, particularly at the amino alcohol moiety, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield various derivatives.

    Substitution: NS-49 can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which NS-49 exerts its effects involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-chlorophenyl]methanesulfonamide
  • N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-bromophenyl]methanesulfonamide

Comparison: NS-49 is unique due to the presence of the fluorine atom, which significantly influences its biological activity and chemical reactivity. Compared to its chloro and bromo analogs, NS-49 exhibits different binding affinities and reactivity profiles, making it a valuable compound for specific applications .

Properties

CAS No.

137431-02-8

Molecular Formula

C9H13FN2O3S

Molecular Weight

248.28 g/mol

IUPAC Name

N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3/t9-/m0/s1

InChI Key

XYLJNMCMDOOJRW-VIFPVBQESA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O

SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O

Synonyms

(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride
3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide
NS 49
NS-49
PNO 49B
PNO-49B
PNO-49C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3'-(2-Aminoacetyl)-4'-fluoromethanesulfonanilide hydrochloride (3 g) was dissolved in 30 ml of methanol, 0.20 g of sodium borohydride was added at 0°-5° C. and the mixture was made to react at the same temperature for 1 hour. The solvent was evaporated and the residue was made into free base using ion exchange resin (Dowex 50W X2), concentrated to dryness and the residue was recrystallized from methanol to give 2.4 g of (±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide, m.p. 176°-179° C.
Name
3'-(2-Aminoacetyl)-4'-fluoromethanesulfonanilide hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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